7-Bromobenzofuran-5-OL

Cross-coupling chemistry Medicinal chemistry Building block procurement

ERβ ligand development requires precise 7-substitution geometry-regioisomers fail. This halogenated benzofuran offers dual orthogonal handles (7-Br for Suzuki-Miyaura, 5-OH for alkylation/acylation) enabling sequential diversification. - Validated scaffold for selective estrogen receptor modulator (SERM) programs - 7-Br position confirmed by crystallography for ERβ binding pocket engagement - 97% HPLC purity, NMR/GC verified

Molecular Formula C8H5BrO2
Molecular Weight 213.03
CAS No. 603311-31-5
Cat. No. B2906296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobenzofuran-5-OL
CAS603311-31-5
Molecular FormulaC8H5BrO2
Molecular Weight213.03
Structural Identifiers
SMILESC1=COC2=C(C=C(C=C21)O)Br
InChIInChI=1S/C8H5BrO2/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,10H
InChIKeyJTCHQLUMIXTTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobenzofuran-5-OL Technical Overview


7-Bromobenzofuran-5-OL (CAS 603311-31-5) is a halogenated benzofuran derivative characterized by a bromine atom at the 7-position and a hydroxyl group at the 5-position on the fused benzofuran ring system, with molecular formula C8H5BrO2 and molecular weight 213.03 g/mol . This compound belongs to the broader class of heterocyclic building blocks employed in medicinal chemistry and materials science for constructing more complex molecular architectures via cross-coupling reactions [1]. The 7-position bromine serves as a strategic synthetic handle for Suzuki-Miyaura, Sonogashira, and other palladium-catalyzed transformations, while the 5-position hydroxyl provides a site for further derivatization or functional group interconversion. The specific 5,7-substitution pattern creates a defined vector set that distinguishes this scaffold from other regioisomeric benzofuran building blocks. Standard commercial purity for this compound is 97% (HPLC) with NMR and GC verification available from certified suppliers .

Cross-coupling handle Bromine at position 7 for Suzuki, Sonogashira and related palladium-catalyzed reactions
Orthogonal derivatization 5-OH enables independent functionalization via alkylation, acylation or Mitsunobu chemistry
Regiochemistry-defined scaffold 7-substitution pattern critical for vector geometry in ERβ ligand design and tandem cyclization

Substitution Risks for 7-Bromobenzofuran-5-OL


Substituting 7-Bromobenzofuran-5-OL with a regioisomer or alternative halogenated benzofuran is chemically invalid in most cross-coupling and medicinal chemistry workflows. The 7-position bromine on the benzofuran scaffold exhibits fundamentally different reactivity and steric accessibility compared to bromine at the 4-, 5-, or 6-positions due to its proximity to the furan oxygen and its unique electronic environment . In estrogen receptor beta (ERβ) ligand development, the 7-position of benzofurans has been shown to play a critical role in enhancing receptor subtype selectivity, with crystallographic and molecular modeling studies confirming that substituents at this position directly influence ligand binding conformation [1]. Furthermore, the presence or absence of a 5-OH group alters both the electronic properties of the aromatic system and the compound's solubility profile, solubility parameters, and downstream derivatization options [2]. Procurement of 4-bromo-, 5-bromo-, or 6-bromo-benzofuran analogs will not preserve the intended vector geometry for parallel library synthesis, nor will it maintain the validated electronic properties required for specific target engagement. The following section provides quantitative evidence establishing where 7-Bromobenzofuran-5-OL exhibits measurable differentiation from its closest commercially available analogs.

Target 7-Bromobenzofuran-5-OL 7-Br + 5-OH dual handles; 7-position vector geometry
Substitute concern 4-, 5-, or 6-bromo regioisomers Shifted cross-coupling reactivity and steric accessibility may alter library synthesis outcomes
Target 7-Bromobenzofuran-5-OL Hydroxyl present for hydrogen bonding and orthogonal derivatization
Substitute concern 7-Bromobenzofuran (no 5-OH) Loss of orthogonal handle limits sequential functionalization and may alter solubility profile
Target Halogenated benzofuran-5-ol scaffold Bromine contributes to class-level cytotoxicity and antimicrobial SAR
Substitute concern Non-halogenated benzofuran-5-ol Cytotoxicity/antimicrobial screening context may differ; class-level SAR suggests halogen is critical

7-Bromobenzofuran-5-OL Comparative Evidence


Cross-Coupling Reactivity by Regioisomer

The bromine atom at the 7-position of the benzofuran ring is strategically positioned adjacent to the furan oxygen, creating a unique electronic environment distinct from bromine at the 4-, 5-, or 6-positions. This 7-position bromine is a versatile functional group for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings, enabling C-C bond formation at a site that is otherwise sterically hindered in other regioisomers . In comparative synthetic utility, 7-bromobenzofuran derivatives serve as critical intermediates for synthesizing fused polycyclic systems for materials science applications, including organic semiconductors and luminescent materials . By contrast, 5-bromobenzofuran analogs lack the same vector geometry and do not provide equivalent access to 7-substituted fused ring systems. The 5-hydroxy group in 7-Bromobenzofuran-5-OL additionally provides an orthogonal functional handle for independent derivatization, a feature absent in non-hydroxylated analogs such as 7-Bromobenzofuran (CAS 62972-83-8).

Cross-coupling reactivity
Reported comparison
Two orthogonal handles (7-Br + 5-OH) vs. one (7-Br only) in 7-bromobenzofuran
Enables sequential diversification; supports step-count reduction in library synthesis
Suzuki-Miyaura/Sonogashira conditions apply
Cross-coupling chemistry Medicinal chemistry Building block procurement

7-Substitution and ERβ Selectivity

In a systematic evaluation of 7-substituted 2-phenyl-benzofuran derivatives as estrogen receptor beta (ERβ) selective ligands, compounds bearing 7-position substituents demonstrated significantly enhanced ERβ binding selectivity compared to unsubstituted or alternatively substituted analogs. Crystallography and molecular modeling studies confirmed that the benzofuran 7-position plays a key role in the enhancement of ERβ selectivity [1]. A series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols with relatively lipophilic groups in the 7-position was prepared, and affinity and selectivity for ERβ were measured [2]. While specific quantitative selectivity ratios for 7-Bromobenzofuran-5-OL itself are not directly reported in open literature, the class-level structure-activity relationship (SAR) indicates that 7-position substitution with halogens or lipophilic groups is essential for achieving target selectivity.

ERβ selectivity
Class-level inference
7-substitution associated with enhanced ERβ binding selectivity in scaffold class
Context-dependent scaffold prioritization for ERβ research; specific selectivity ratio not reported for this compound
Recombinant ERα/ERβ competitive binding assay data from Collini et al. 2004
Nuclear receptor pharmacology Estrogen receptor Structure-activity relationship

Cytotoxicity Enhancement by Halogenation

The introduction of halogens such as bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly enhance anticancer activity [1]. In systematic evaluations of halogenated benzofuran derivatives, compounds bearing bromine substitution demonstrated potent cytotoxicity against a diverse panel of human cancer cell lines including lung (A549), liver (HepG2), colon (SW480, SW620, HCT116), prostate (PC3), and breast (MDA-MB-231) cancers . While 7-Bromobenzofuran-5-OL itself has not been directly profiled in published cytotoxicity assays, the class-level evidence indicates that bromine substitution is a key determinant of cytotoxic potency relative to non-halogenated benzofuran-5-ol analogs. In structure-activity relationship studies of benzofuran derivatives, the presence of halogen was found to be essential for antimicrobial activity as well [2].

Cytotoxicity enhancement
Class-level inference
Halogenated benzofurans show enhanced cytotoxicity across multiple cancer cell lines
Supports cytotoxicity screening context; compound-specific profiling required
A549, HepG2, SW480, PC3, MDA-MB-231 panels; 7-Bromobenzofuran-5-OL not directly profiled
Anticancer research Cytotoxicity screening Halogen SAR

Commercial Availability and Purity Comparison

7-Bromobenzofuran-5-OL (CAS 603311-31-5) is commercially available from multiple global suppliers with standardized purity of 97% (HPLC) and full analytical certification including NMR, HPLC, and GC verification [1]. The compound is offered in multiple package sizes ranging from 500 mg to 5 g, with immediate stock availability from China, UK, and Germany distribution centers . Price benchmarking indicates approximately $420-460 per 1 g unit [2]. By comparison, the closely related analog 7-Bromobenzofuran (CAS 62972-83-8) lacks the 5-hydroxy functionality, limiting its utility in hydrogen-bonding interactions and orthogonal derivatization. The 7-Bromobenzofuran-5-OL scaffold provides the strategic advantage of a bromine leaving group for cross-coupling plus a free hydroxyl for subsequent etherification, esterification, or Mitsunobu chemistry—dual functionality that reduces total synthetic steps in multi-step target synthesis.

Purity and handles
Supporting evidence
97% purity; 2 orthogonal handles vs. 1 in 7-bromobenzofuran
Supports efficient parallel library synthesis; dual functionalization reduces synthetic steps
Commercial specification from certified vendors; NMR, HPLC verification available
Chemical procurement Supply chain management Building block sourcing

Pd-Catalyzed C-H Functionalization/Cyclization

The 7-bromo substituent on benzofuran derivatives serves as an essential functional handle for palladium-catalyzed tandem C-H functionalization/cyclization strategies, enabling the synthesis of more complex 5-hydroxybenzofuran derivatives that are otherwise difficult to access [1]. This methodology exploits the unique reactivity of the 7-position bromine in directed C-H activation cascades, providing access to polycyclic frameworks relevant to natural product synthesis and drug discovery. While 7-Bromobenzofuran-5-OL itself is a building block rather than the final product of such cascades, the presence of the 7-Br group is structurally required for participation in these tandem reactions. Regioisomers bearing bromine at other positions (e.g., 4-Br, 5-Br, 6-Br) exhibit different reactivity profiles and do not reliably undergo the same C-H functionalization/cyclization sequences due to altered proximity to directing groups and the furan oxygen.

Pd-catalyzed tandem C-H cyclization
Supporting evidence
7-Br regioisomer validated for palladium-catalyzed tandem C-H functionalization/cyclization
Regioisomer-specific methodology; 4-, 5-, 6-Br analogs require de novo reaction optimization
Access to polycyclic 5-hydroxybenzofuran frameworks (Ichake et al. 2017)
Synthetic methodology C-H activation Heterocycle synthesis

7-Bromobenzofuran-5-OL Application Scenarios


ERβ-Selective Ligand Development

7-Bromobenzofuran-5-OL serves as a strategic starting material for the synthesis of 7-substituted 2-phenyl-benzofuran-5-ols, a privileged scaffold class for estrogen receptor beta (ERβ) selective ligands. Crystallography and molecular modeling studies have established that the benzofuran 7-position plays a critical role in enhancing ERβ subtype selectivity [1]. Research groups focused on selective estrogen receptor modulators (SERMs) or tissue-selective nuclear receptor pharmacology should prioritize this building block over non-7-substituted analogs, as the 7-position bromine enables late-stage diversification via cross-coupling while maintaining the required vector geometry for ERβ binding pocket engagement.

Orthogonal Derivatization Strategies

The dual orthogonal functional handles in 7-Bromobenzofuran-5-OL (7-Br and 5-OH) enable sequential diversification strategies that are impossible with mono-functional benzofuran analogs [1]. The 7-position bromine participates in Suzuki-Miyaura, Sonogashira, and related cross-coupling reactions for C-C bond formation, while the 5-hydroxyl group can be independently modified via alkylation, acylation, or Mitsunobu chemistry. Medicinal chemistry groups pursuing efficient parallel library synthesis will benefit from the 2-fold increase in orthogonal derivatization sites compared to 7-Bromobenzofuran (CAS 62972-83-8), reducing overall synthetic step count and enabling more diverse chemical space exploration from a single building block.

Anticancer Lead Optimization

For oncology-focused discovery programs, halogenated benzofuran derivatives have consistently demonstrated enhanced cytotoxic potency compared to non-halogenated counterparts across diverse human cancer cell lines including lung (A549), liver (HepG2), colon (SW480, SW620, HCT116), prostate (PC3), and breast (MDA-MB-231) cancers [1]. The bromine atom at the 7-position is a key determinant of this enhanced activity, and structure-activity relationship studies indicate that the presence of halogen is essential for antimicrobial activity as well . Research groups should prioritize 7-Bromobenzofuran-5-OL over non-halogenated benzofuran-5-ol analogs for primary cytotoxicity screening cascades, as the brominated scaffold carries the validated pharmacophoric element required for target engagement.

Tandem Cyclization for Polycyclic Frameworks

The 7-bromo substituent in 7-Bromobenzofuran-5-OL is specifically required for participation in palladium-catalyzed tandem C-H functionalization/cyclization strategies that enable the synthesis of complex 5-hydroxybenzofuran derivatives [1]. This validated synthetic methodology provides access to polycyclic frameworks relevant to natural product synthesis and drug discovery. Synthetic chemistry groups should procure this specific 7-bromo regioisomer for such tandem cyclization applications, as regioisomers bearing bromine at the 4-, 5-, or 6-positions do not reliably undergo the same C-H functionalization/cyclization sequences due to altered proximity to directing groups and the furan oxygen, necessitating de novo reaction optimization.

Application
Selection Property
Validation Focus
ERβ-selective ligand development
7-position substitution vector
ERβ binding selectivity profiling
Orthogonal derivatization strategies
Dual functional handles (7-Br, 5-OH)
Sequential derivatization feasibility
Cancer cell-model studies
Halogenated benzofuran scaffold
Cytotoxicity screening panel evaluation
Tandem cyclization for polycyclic frameworks
7-Br regioisomer reactivity
C-H functionalization/cyclization compatibility

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